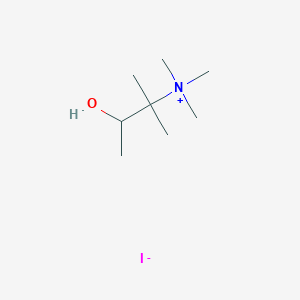
3-Hydroxy-N,N,N,2-tetramethylbutan-2-aminium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-N,N,N,2-tetramethylbutan-2-aminium iodide is a quaternary ammonium compound with the molecular formula C8H20INO. This compound is known for its unique structure, which includes a hydroxyl group and a quaternary ammonium center. It is used in various chemical and biochemical applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N,N,N,2-tetramethylbutan-2-aminium iodide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of 3-hydroxy-2-butanone with N,N,N-trimethylamine in the presence of methyl iodide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, leading to efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-N,N,N,2-tetramethylbutan-2-aminium iodide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form a secondary amine.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxo-N,N,N,2-tetramethylbutan-2-aminium iodide.
Reduction: Formation of 3-hydroxy-N,N,N,2-tetramethylbutan-2-amine.
Substitution: Formation of various substituted quaternary ammonium compounds.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-N,N,N,2-tetramethylbutan-2-aminium iodide is used in a wide range of scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Biology: The compound is used in the study of cell membrane dynamics and ion transport.
Industry: It is used in the formulation of surfactants and detergents.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-N,N,N,2-tetramethylbutan-2-aminium iodide involves its interaction with biological membranes. The quaternary ammonium center interacts with the negatively charged phospholipid bilayer, altering membrane permeability and ion transport. This interaction can affect various cellular processes, including signal transduction and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Choline iodide: Similar structure but with a different alkyl chain.
Tetraethylammonium iodide: Lacks the hydroxyl group.
Tetramethylammonium iodide: Lacks both the hydroxyl group and the specific alkyl chain.
Uniqueness
3-Hydroxy-N,N,N,2-tetramethylbutan-2-aminium iodide is unique due to its combination of a hydroxyl group and a quaternary ammonium center. This structure provides distinct chemical reactivity and biological activity, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
92596-53-7 |
|---|---|
Molekularformel |
C8H20INO |
Molekulargewicht |
273.16 g/mol |
IUPAC-Name |
(3-hydroxy-2-methylbutan-2-yl)-trimethylazanium;iodide |
InChI |
InChI=1S/C8H20NO.HI/c1-7(10)8(2,3)9(4,5)6;/h7,10H,1-6H3;1H/q+1;/p-1 |
InChI-Schlüssel |
TZZDRRNLRGUKEA-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C(C)(C)[N+](C)(C)C)O.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


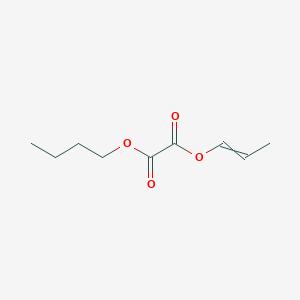

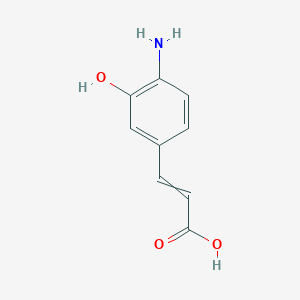

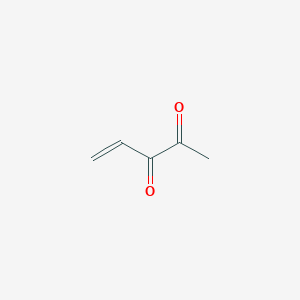
![2-(2-Bromophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14367022.png)
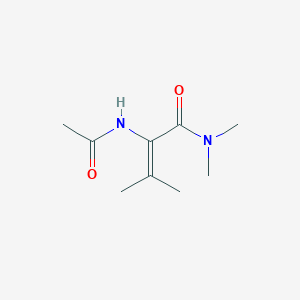
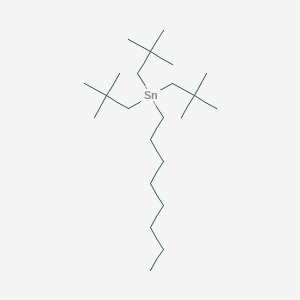
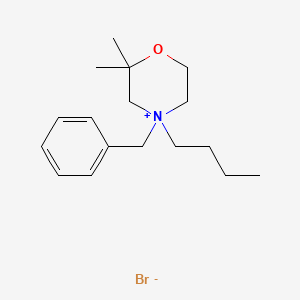
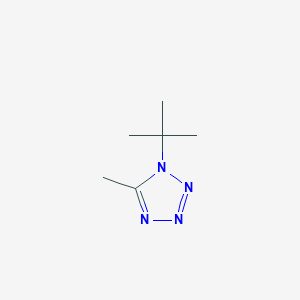
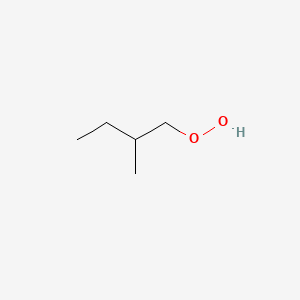
![1-Hydroxy-1-{2-hydroxy-5-[(prop-2-en-1-yl)oxy]phenyl}hexa-1,4-dien-3-one](/img/structure/B14367048.png)

![{4-[2-(Diphenylmethylidene)hydrazinyl]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14367060.png)
